molecular formula C13H15NO2 B2548662 rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one CAS No. 911116-49-9

rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one

Cat. No.: B2548662
CAS No.: 911116-49-9
M. Wt: 217.268
InChI Key: BZOLMBUOVVXGMF-RYUDHWBXSA-N
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Description

rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one is a chiral compound with a unique structure that includes a furo[3,4-c]pyrrol-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of benzylamine and a suitable dihydrofuran derivative, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines

Scientific Research Applications

rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride
  • rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
  • rac-1-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carbonyl]pyrrolidine

Uniqueness

rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one is unique due to its benzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

(3aR,6aS)-5-benzyl-3a,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13-12-8-14(7-11(12)9-16-13)6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOLMBUOVVXGMF-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(=O)C2CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2COC(=O)[C@H]2CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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